molecular formula C9H9NO3S B12972327 1-Isopropyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione

1-Isopropyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione

Cat. No.: B12972327
M. Wt: 211.24 g/mol
InChI Key: WTHODIQYXYWXEA-UHFFFAOYSA-N
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Description

1-Isopropyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione is a heterocyclic compound that features a unique fusion of thieno and oxazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thieno[2,3-d][1,3]oxazine derivatives with isopropyl groups under reflux conditions. The reaction is often carried out in the presence of a base such as sodium methoxide in butanol, which facilitates the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxazine ring to its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thieno or oxazine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under various conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thieno[2,3-d][1,3]oxazine compounds .

Scientific Research Applications

1-Isopropyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopropyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Uniqueness: 1-Isopropyl-2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-dione is unique due to its specific ring structure and the presence of an isopropyl group, which can influence its biological activity and chemical reactivity. The combination of thieno and oxazine rings provides a versatile scaffold for the development of new compounds with diverse biological activities .

Properties

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

IUPAC Name

1-propan-2-ylthieno[2,3-d][1,3]oxazine-2,4-dione

InChI

InChI=1S/C9H9NO3S/c1-5(2)10-7-6(3-4-14-7)8(11)13-9(10)12/h3-5H,1-2H3

InChI Key

WTHODIQYXYWXEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=CS2)C(=O)OC1=O

Origin of Product

United States

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